molecular formula C11H14O2 B1267604 2-Phenylpentanoic acid CAS No. 5558-45-2

2-Phenylpentanoic acid

Cat. No. B1267604
CAS RN: 5558-45-2
M. Wt: 178.23 g/mol
InChI Key: SFXXYKYOGGWUHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylpentanoic acid involves a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine . This leads to the incorporation of a hydroxyl group at the α-position of that aldehyde with good yield and very high diastereoselectivity .


Molecular Structure Analysis

The molecular structure of 2-Phenylpentanoic acid consists of a phenyl group attached to a pentanoic acid chain . The molecular formula is C11H14O2, and the average molecular weight is 178.23 g/mol .


Physical And Chemical Properties Analysis

2-Phenylpentanoic acid is a solid substance . Its SMILES string representation is CCCC(C(O)=O)c1ccccc1 .

Safety and Hazards

When handling 2-Phenylpentanoic acid, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 2-Phenylpentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and precursors for a variety of metabolites vital for human health.

Mode of Action

It is known that the compound can interact with its target enzyme, potentially influencing its activity . The resulting changes could affect the metabolism of aromatic amino acids, thereby impacting various physiological processes.

Biochemical Pathways

2-Phenylpentanoic acid is part of the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . The compound might be involved in the metabolism of phenylpropanoids , which are derived from the amino acids phenylalanine and tyrosine . The affected pathways and their downstream effects could include a variety of biological processes, from protein synthesis to the production of other metabolites.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenylpentanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

properties

IUPAC Name

2-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXXYKYOGGWUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286070
Record name 2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpentanoic acid

CAS RN

5558-45-2
Record name NSC43696
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Record name 2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research discusses Friedel-Crafts reactions involving a derivative of 2-Phenylpentanoic acid. Could you elaborate on the role of aluminum chloride (AlCl3) in these reactions?

A1: Aluminum chloride (AlCl3) acts as a Lewis acid catalyst in Friedel-Crafts reactions []. It coordinates to the carbonyl group of the anhydride (or acyl halide), enhancing its electrophilicity. This facilitates the attack from electron-rich aromatic rings, leading to the formation of new carbon-carbon bonds and the desired products.

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